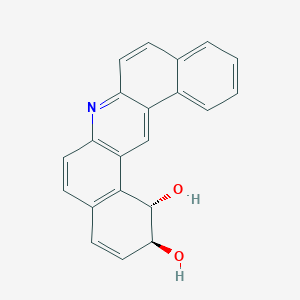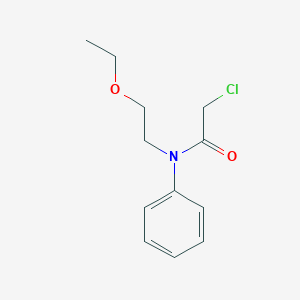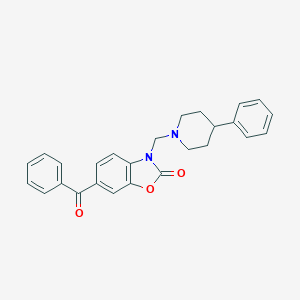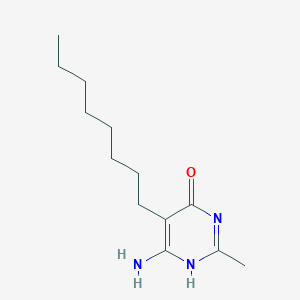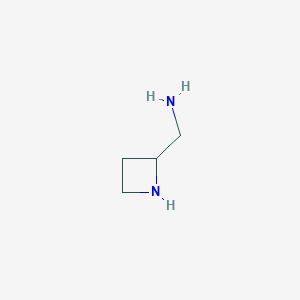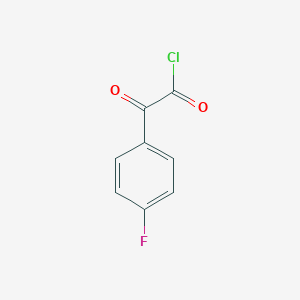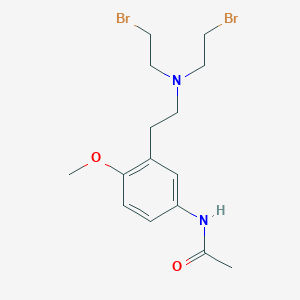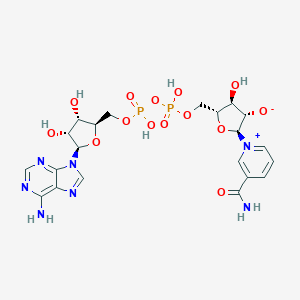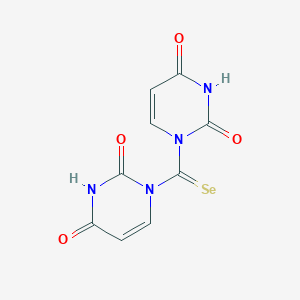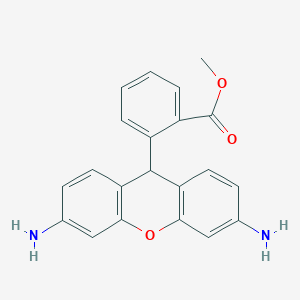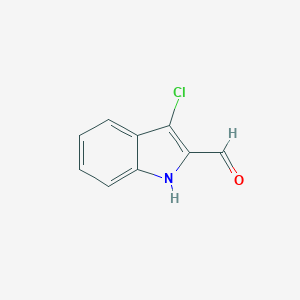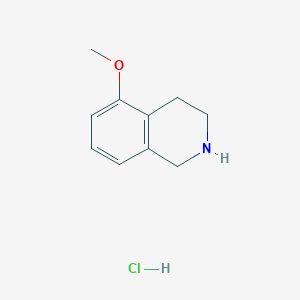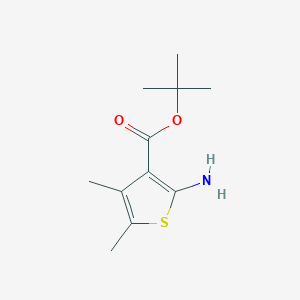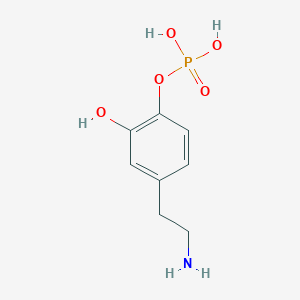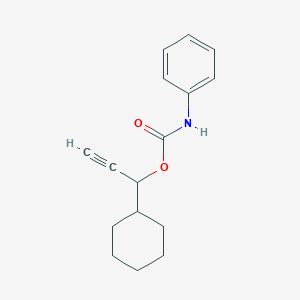
1-cyclohexylprop-2-ynyl N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexylprop-2-ynyl N-phenylcarbamate, also known as CPP, is a potent and selective modulator of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
1-cyclohexylprop-2-ynyl N-phenylcarbamate has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, depression, anxiety, and schizophrenia. It has been shown to enhance synaptic plasticity, improve cognitive function, and reduce the symptoms of these disorders.
Mecanismo De Acción
1-cyclohexylprop-2-ynyl N-phenylcarbamate acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. By blocking the NMDA receptor, 1-cyclohexylprop-2-ynyl N-phenylcarbamate can modulate the excitatory neurotransmission and enhance the activity of other neurotransmitter systems such as dopamine and acetylcholine.
Efectos Bioquímicos Y Fisiológicos
1-cyclohexylprop-2-ynyl N-phenylcarbamate has been shown to enhance long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. It can also increase the release of acetylcholine and dopamine, two neurotransmitters that are involved in cognitive function. In addition, 1-cyclohexylprop-2-ynyl N-phenylcarbamate has been shown to have neuroprotective effects against oxidative stress and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-cyclohexylprop-2-ynyl N-phenylcarbamate has several advantages for lab experiments such as its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations such as its short half-life and the need for careful dosing to avoid potential side effects.
Direcciones Futuras
There are several future directions for the research on 1-cyclohexylprop-2-ynyl N-phenylcarbamate. One direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders such as Parkinson's disease and addiction. Another direction is to develop more effective and long-lasting analogs of 1-cyclohexylprop-2-ynyl N-phenylcarbamate that can overcome its limitations. Finally, the development of new imaging techniques to study the NMDA receptor in vivo could provide valuable insights into the mechanism of action of 1-cyclohexylprop-2-ynyl N-phenylcarbamate and its potential clinical applications.
In conclusion, 1-cyclohexylprop-2-ynyl N-phenylcarbamate is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include exploring its potential therapeutic applications in other disorders and developing more effective analogs.
Métodos De Síntesis
1-cyclohexylprop-2-ynyl N-phenylcarbamate can be synthesized by reacting N-phenylcarbamate with 1-cyclohexylprop-2-yn-1-ol in the presence of a base such as potassium carbonate. The reaction yields 1-cyclohexylprop-2-ynyl N-phenylcarbamate as a white crystalline solid with a melting point of 106-108°C.
Propiedades
Número CAS |
100836-83-7 |
|---|---|
Nombre del producto |
1-cyclohexylprop-2-ynyl N-phenylcarbamate |
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-cyclohexylprop-2-ynyl N-phenylcarbamate |
InChI |
InChI=1S/C16H19NO2/c1-2-15(13-9-5-3-6-10-13)19-16(18)17-14-11-7-4-8-12-14/h1,4,7-8,11-13,15H,3,5-6,9-10H2,(H,17,18) |
Clave InChI |
YWVRFLPOLDGBCK-UHFFFAOYSA-N |
SMILES |
C#CC(C1CCCCC1)OC(=O)NC2=CC=CC=C2 |
SMILES canónico |
C#CC(C1CCCCC1)OC(=O)NC2=CC=CC=C2 |
Sinónimos |
Cyclohexanemethanol, alpha-ethynyl-, carbanilate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



